molecular formula C11H15N5O7S B12808503 Butyl carbamimidothioate;2,4,6-trinitrophenol CAS No. 2788-59-2

Butyl carbamimidothioate;2,4,6-trinitrophenol

Cat. No.: B12808503
CAS No.: 2788-59-2
M. Wt: 361.33 g/mol
InChI Key: HABFOEAHLWIATF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl carbamimidothioate;2,4,6-trinitrophenol typically involves the reaction of butyl carbamimidothioate with 2,4,6-trinitrophenol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl carbamimidothioate;2,4,6-trinitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the nitro groups in 2,4,6-trinitrophenol to amino groups, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of butyl carbamimidothioate and 2,4,6-trinitrophenol, such as amino derivatives, substituted phenols, and other functionalized compounds.

Scientific Research Applications

Butyl carbamimidothioate;2,4,6-trinitrophenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, sensors, and explosives detection.

Mechanism of Action

The mechanism of action of butyl carbamimidothioate;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The nitro groups in 2,4,6-trinitrophenol play a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamimidothioate;2,4,6-trinitrophenol: Similar structure but with an ethyl group instead of a butyl group.

    Methyl carbamimidothioate;2,4,6-trinitrophenol: Similar structure but with a methyl group instead of a butyl group.

    Propyl carbamimidothioate;2,4,6-trinitrophenol: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

Butyl carbamimidothioate;2,4,6-trinitrophenol is unique due to the presence of the butyl group, which can influence its chemical properties and reactivity

Properties

CAS No.

2788-59-2

Molecular Formula

C11H15N5O7S

Molecular Weight

361.33 g/mol

IUPAC Name

butyl carbamimidothioate;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H12N2S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3-4-8-5(6)7/h1-2,10H;2-4H2,1H3,(H3,6,7)

InChI Key

HABFOEAHLWIATF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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